molecular formula C13H13NO3S2 B2593239 (5Z)-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 23509-47-9

(5Z)-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2593239
CAS No.: 23509-47-9
M. Wt: 295.37
InChI Key: XWXASULPQVFPEN-XFFZJAGNSA-N
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Description

The compound “(5Z)-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” belongs to the rhodanine (2-sulfanylidenethiazolidin-4-one) class of heterocycles, which are renowned for their diverse biological activities, including antifungal, antiviral, and anticancer properties . Structurally, it features a thiazolidinone core with a 3-ethyl substituent at the N3 position, a 4-hydroxy-3-methoxybenzylidene group at the C5 position, and a thioxo (sulfanylidene) group at C2. The Z-configuration of the C5 benzylidene moiety is critical for intramolecular interactions, such as C–H···S hydrogen bonds, which stabilize the planar geometry .

Properties

IUPAC Name

(5Z)-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S2/c1-3-14-12(16)11(19-13(14)18)7-8-4-5-9(15)10(6-8)17-2/h4-7,15H,3H2,1-2H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXASULPQVFPEN-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5Z)-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has attracted attention due to its potential biological activities. This compound is characterized by a unique molecular structure, which includes a thiazolidinone ring and a methoxyphenyl group, contributing to its diverse pharmacological properties.

  • Molecular Formula: C13_{13}H12_{12}N2_{2}O3_{3}S2_{2}
  • Molecular Weight: 296.37 g/mol
  • CAS Number: 141177-59-5
  • Density: 1.55 g/cm³
  • Boiling Point: 820.8 °C at 760 mmHg

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies have shown that (5Z)-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one demonstrates activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. In vitro assays reveal that it scavenges free radicals effectively, which may be attributed to the presence of the hydroxy and methoxy groups in its structure. This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Preliminary studies suggest that this thiazolidinone derivative possesses anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, making it a candidate for further investigation in inflammatory disease models.

Case Studies and Research Findings

StudyFindings
Hesse et al. (2024)Investigated the synthesis and characterization of thiazolidinone derivatives, highlighting their potential as fluorescent probes in biological systems .
Bourahla et al. (2021)Reported on the design and synthesis of new thiazolidinones with promising inhibitory effects on protein kinases, indicating potential therapeutic applications .
MDPI Article (2024)Discussed the biological activities of related compounds, suggesting a trend in exploring thiazolidinones for their pharmacological effects .

The biological activity of (5Z)-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could interact with various receptors, altering signaling pathways related to inflammation and oxidative stress.
  • Metal Ion Coordination: The sulfur atom in the thiazolidinone ring may coordinate with metal ions, enhancing its biological activity through metal-mediated pathways.

Scientific Research Applications

Antioxidant Properties

Research indicates that thiazolidinone derivatives exhibit significant antioxidant activity. The presence of the methoxy and hydroxy groups in the compound enhances its ability to scavenge free radicals, making it a candidate for further studies in oxidative stress-related conditions.

Antimicrobial Activity

Studies have demonstrated that compounds similar to (5Z)-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one possess antimicrobial properties. The structure allows for interaction with bacterial cell walls, potentially disrupting their integrity.

Anti-Cancer Potential

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism may involve the induction of apoptosis in various cancer cell lines, as indicated by in vitro assays. The specific interactions at the molecular level require further investigation to elucidate the pathways involved.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in animal models. This effect could be attributed to its ability to inhibit pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
AntimicrobialInhibition of bacterial growth
Anti-cancerInduction of apoptosis
Anti-inflammatoryReduction of cytokine levels

Case Studies

  • Antioxidant Activity Study
    • A study investigated the antioxidant capacity of various thiazolidinone derivatives, including (5Z)-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one. Results indicated a dose-dependent scavenging effect on DPPH radicals.
  • Antimicrobial Efficacy
    • A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited significant inhibitory effects at low concentrations, suggesting potential use as an antimicrobial agent.
  • Cancer Cell Line Studies
    • In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis rates compared to untreated controls.

Comparison with Similar Compounds

Substituent Effects on the Benzylidene Ring

The benzylidene substituent at C5 significantly impacts physicochemical and biological properties. Key comparisons include:

Compound Benzylidene Substituent Notable Features Reference
Target Compound 4-hydroxy-3-methoxyphenyl Enhanced hydrogen bonding (OH group) and moderate lipophilicity (OCH₃)
(5Z)-5-(2-Hydroxybenzylidene) derivative 2-hydroxyphenyl Forms methanol solvates; weaker electron-withdrawing effect than OCH₃
(5Z)-5-(3,4-Dimethoxyphenyl) derivative 3,4-dimethoxyphenyl Higher lipophilicity; reduced H-bonding capacity compared to OH-containing analogs
(5Z)-5-(2,4-Dichlorophenyl) derivative 2,4-dichlorophenyl Electron-withdrawing Cl groups increase reactivity in nucleophilic environments
(5Z)-5-(6-chloro-4-oxochromen-3-yl) analog 6-chloro-4-oxochromen-3-yl Extended conjugated system; potential for intercalation in DNA

Key Observations :

  • Hydroxy groups (e.g., 4-OH in the target compound) improve solubility and enable hydrogen bonding, which is crucial for interactions with biological targets like enzymes .
  • Methoxy groups (e.g., 3-OCH₃ in the target) balance lipophilicity and steric effects, enhancing membrane permeability .
  • Electron-withdrawing substituents (e.g., Cl in ) may increase electrophilicity, affecting reactivity in Michael addition or nucleophilic substitution reactions .
N-Substituent Variations

The N3 substituent influences steric bulk and electronic properties:

Compound N3 Substituent Impact on Structure/Activity Reference
Target Compound Ethyl (C₂H₅) Moderate steric bulk; optimal for binding pocket accommodation
(5Z)-3-cyclopentyl derivative Cyclopentyl Increased steric hindrance; may reduce binding efficiency
(5Z)-3-phenyl derivative Phenyl Planar aromatic group enhances π-π stacking but reduces solubility
(5Z)-3-allyl derivative Allyl (C₃H₅) Conjugated double bond allows additional reactivity (e.g., radical trapping)

Key Observations :

  • Smaller alkyl groups (e.g., ethyl in the target) offer flexibility in molecular packing and receptor binding .
  • Bulky substituents (e.g., cyclopentyl in ) may hinder interactions with flat binding sites, such as DNA grooves .
Thioxo Group and Intramolecular Interactions

The 2-sulfanylidene (thioxo) group is a common feature in rhodanines. In the target compound, it participates in intramolecular C–H···S interactions (distance ~2.51–2.55 Å, angle ~133°) with the benzylidene H atom, stabilizing the Z-configuration . Similar interactions are observed in analogs like (5Z)-3-allyl-5-(4-nitrobenzylidene) derivatives , but substituents altering the benzylidene ring’s electron density (e.g., NO₂ in ) can weaken these interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5Z)-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, and how can reaction parameters be optimized for yield?

  • Methodology :

  • Step 1 : Condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide in acidic conditions (e.g., acetic acid or HCl) to form a Schiff base intermediate .
  • Step 2 : Cyclization via reflux in polar solvents (ethanol/methanol) to form the thiazolidinone ring. Heating at 70–80°C for 4–6 hours is typical .
  • Optimization : Adjust solvent polarity, acid catalyst concentration, and reaction time. For example, using DMF as a co-solvent enhances cyclization efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Techniques :

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions and Z-configuration of the benzylidene group .
  • X-ray Crystallography : Resolve bond lengths/angles and confirm stereochemistry. Key parameters include space group (e.g., monoclinic P21_1/c) and refinement residuals (R-factor < 0.05) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What are the common chemical transformations of this compound under standard laboratory conditions?

  • Reactions :

  • Oxidation : Use H2_2O2_2 or m-CPBA to convert the thione (-S-) to sulfoxide/sulfone derivatives .
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) or NaBH4_4 to reduce the exocyclic double bond .
  • Substitution : Halogenation (e.g., NBS) or nucleophilic attack on the iodine atom (if present in analogs) .

Advanced Research Questions

Q. How can mechanistic insights into the cyclization step be validated experimentally?

  • Approach :

  • Intermediate Isolation : Trap the Schiff base using low-temperature synthesis and characterize via IR (C=N stretch at ~1600 cm1^{-1}) .
  • Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants under varying pH and solvent conditions .
  • DFT Calculations : Simulate transition states to identify energy barriers for cyclization .

Q. What computational strategies predict the compound’s reactivity and electronic properties?

  • Methods :

  • DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
  • Molecular Docking : Screen against biological targets (e.g., hemoglobin subunits) to rationalize observed bioactivity .

Q. How can contradictory reports on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Strategies :

  • Assay Standardization : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and MIC protocols (CLSI guidelines) for antimicrobial testing .
  • Purity Analysis : Employ HPLC (>95% purity) to rule out side-product interference .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., iodine vs. chlorine substituents) to isolate key functional groups .

Q. What methodologies assess the environmental fate and stability of this compound?

  • Experimental Design :

  • Abiotic Degradation : Hydrolysis studies at varying pH (3–10) and UV exposure to track degradation products via LC-MS .
  • Biotic Transformation : Incubate with soil microbiota and monitor metabolite formation (e.g., demethylation or sulfone formation) .

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